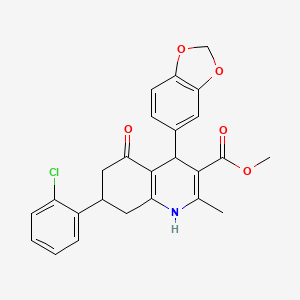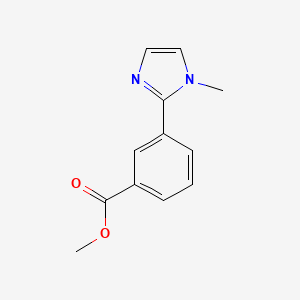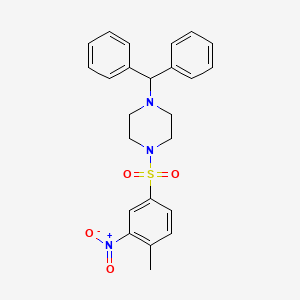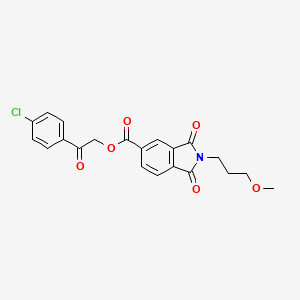![molecular formula C20H16ClF3N2O4 B4047059 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4047059.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C20H16ClF3N2O4 and its molecular weight is 440.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0750692 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis of Analogs
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide and its analogs have been explored in the context of green chemistry for the design and discovery of potential analgesic and antipyretic agents. This compound serves as a core structure for developing environmentally friendly synthesis routes for medicinal compounds. The research has established synthetic pathways that emphasize the use of green solvents and phase transfer catalysts, highlighting the compound's role in sustainable drug design and discovery (Reddy et al., 2014).
Antimicrobial Activity
Studies have also shown that derivatives of this compound exhibit potent antimicrobial properties. Notably, certain derivatives have demonstrated submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates and activity against M. tuberculosis comparable to that of rifampicin. This indicates the compound's significant potential in developing new antimicrobial agents, especially in the face of rising antibiotic resistance (Bąk et al., 2020).
Drug Delivery Applications
The compound's derivatives have been investigated for their drug delivery applications, particularly in the controlled release and targeted delivery of pharmaceutical agents. Research into the polymerization of N-isopropylacrylamide, for example, has laid the groundwork for developing thermoresponsive polymers for drug delivery systems. These systems can improve the efficacy and safety profiles of various drugs by ensuring that they are released at the target site in a controlled manner (Convertine et al., 2004).
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O4/c1-30-8-2-7-26-18(28)13-5-3-11(9-14(13)19(26)29)17(27)25-16-10-12(20(22,23)24)4-6-15(16)21/h3-6,9-10H,2,7-8H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFODZQKVRVJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-{[4-(2-hydroxyethyl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B4046976.png)
![1-(4-Bromophenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046982.png)


![2-cyclopentyl-2-phenyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4047004.png)
![4-(2,5-dimethylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B4047018.png)
![N-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)propyl]-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide](/img/structure/B4047039.png)
![3-methyl-2-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide](/img/structure/B4047042.png)
![1-(3-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4047046.png)
![4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3-nitrobenzoyl)morpholine](/img/structure/B4047064.png)



![3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(3,4-DIMETHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B4047087.png)
